Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

Solubility profiling Pre-formulation Reaction engineering

Medicinal chemists pursuing kinase inhibitors often face a scarcity of compact building blocks offering multiple H-bond acceptor sites and metal-coordination capacity. Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (MW 327.29, LogP 2.67, PSA 107.76 Ų) resolves this gap through its unique bis-pyrazole architecture. • Delivers six nitrogen donor atoms for bidentate ATP-pocket hinge binding-a feature absent in mono-pyrazole analogs. • Selective nitro reduction (H₂/Pd-C) yields a 2-amino-4,5-di(pyrazol-1-yl)benzoate scaffold for constructing nitrogen-rich fused heterocycles (benzimidazoles, quinoxalines). • Intermediate LogP (2.67) and controlled solubility (0.043 g/L) satisfy agrochemical lead criteria for foliar uptake and formulation. Supplied with full analytical documentation (HPLC, NMR) to support immediate R&D deployment.

Molecular Formula C15H13N5O4
Molecular Weight 327.3
CAS No. 1256633-25-6
Cat. No. B597779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
CAS1256633-25-6
Molecular FormulaC15H13N5O4
Molecular Weight327.3
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3
InChIInChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3
InChIKeyVGSVCOTZKCUFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: Procurement & Structural Differentiation


Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a heterocyclic nitro-aromatic benzoate ester defined by a unique substitution pattern: a nitro group at the ortho position (C2) and two pyrazol-1-yl moieties at the C4 and C5 positions of the benzoate ring [1]. With a molecular weight of 327.29 g/mol (C₁₅H₁₃N₅O₄), a predicted density of 1.43 ± 0.1 g/cm³, an aqueous solubility of approximately 0.043 g/L at 25°C, and a calculated LogP of 2.67 [2], this compound serves as a versatile building block in the synthesis of kinase inhibitors and agrochemical intermediates, where the bis-pyrazole architecture provides distinct electronic and steric properties that deviate markedly from mono-substituted pyrazole analogs [3].

Bis-pyrazole building block for kinase inhibitor synthesis
Nitro-aromatic ester with modulated lipophilicity for agrochemical research
Reductive functionalization to ortho-diamine scaffold

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: Irreplaceability vs. Analogs


Substituting Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate with structurally adjacent compounds—such as the mono-pyrazole analog Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS 1375064-66-6) or the base scaffold Ethyl 2-nitrobenzoate (CAS 610-34-4)—is non-viable due to fundamental shifts in molecular recognition and reactivity . The presence of two adjacent pyrazol-1-yl substituents at C4 and C5 introduces a dense H-bond acceptor network, doubles the number of available nitrogen coordination sites, and increases the total polar surface area (PSA) relative to mono-substituted variants [1]. These architectural changes translate into altered binding thermodynamics, distinct ADME properties (LogP 2.67 versus higher values for simpler esters), and a unique reduction pathway that generates a diamine scaffold following nitro group conversion—an outcome impossible to replicate with parent nitrobenzoates or single-pyrazole derivatives [1].

Mono-pyrazole analog Fewer H-bond acceptors and coordination sites may alter binding interactions
Parent nitrobenzoate scaffold Higher LogP and free aqueous solubility shift assay and formulation utility
Reduction pathway divergence Mono-pyrazole analog yields simpler aniline; bis-pyrazole architecture may not be reproduced

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: Comparator Evidence


Aqueous Solubility Differentiation

The target compound exhibits a calculated aqueous solubility of 0.043 g/L at 25°C [1]. In contrast, the simpler, non-pyrazole scaffold Ethyl 2-nitrobenzoate (CAS 610-34-4) is described as freely soluble in water and organic solvents, a solubility differential that far exceeds 300-fold and alters the compound's utility in aqueous-based assays and synthetic workflows .

Solubility Comparison
Data to verify
0.043 g/L vs. freely soluble (ethyl 2-nitrobenzoate)
Supports solvent system selection
Calculated values; verify experimentally
Solubility profiling Pre-formulation Reaction engineering

Molecular Weight & PSA Profiles

The target compound possesses a molecular weight of 327.29 g/mol and a topological polar surface area (tPSA) of 107.76 Ų [1]. The mono-pyrazole analog Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS 1375064-66-6) has a molecular weight of 261.23 g/mol—a 26% decrease—and a lower predicted tPSA due to the loss of one pyrazole ring, potentially enhancing passive permeability but reducing the number of H-bond acceptors and metal-coordination sites .

MW & PSA Comparison
Data to verify
MW +66 g/mol; tPSA 107.76 Ų vs. lower for mono-pyrazole analog
Informs permeability and target engagement fit
Calculated descriptors
Drug-likeness Permeability PK/PD optimization

Lipophilicity Comparison

The compound has a calculated LogP of 2.66610 [1]. This places it in an intermediate lipophilicity range, distinct from the higher LogP expected for Ethyl 2-nitrobenzoate (fewer polar substituents) and lower than more extensively substituted derivatives. The bis-pyrazole motif contributes a balanced hydrophobic/hydrophilic profile that is favorable for cellular permeability while retaining sufficient polarity for hydrogen bonding, a profile that cannot be achieved by simply modulating the nitrobenzoate core alone .

Lipophilicity Comparison
Class-level
LogP 2.67 vs. >3.0 for unsubstituted analog
Guides compound library selection
Calculated; confirm experimentally
Lipophilicity ADME Chromatographic retention

Reductive Functionalization Potential

The ortho-nitro group can be selectively reduced to an ortho-amino group using hydrogen gas over palladium on carbon . This transformation yields a 2-amino-4,5-di(pyrazol-1-yl)benzoate scaffold featuring an ortho-diamine-like architecture (amino group adjacent to two pyrazolyl moieties) that is fundamentally distinct from the reduction product of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, which provides only one pyrazolyl neighbor adjacent to the resulting aniline .

Reduction Product Divergence
Class-level
Ortho-diamine scaffold vs. simple aniline from mono-pyrazole analog
Expands chemical space for fused heterocycles
Reduction conditions require validation
Organic synthesis Building block Amine diversification

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: Application Scenarios


Kinase Inhibitor Fragment Library Expansion

The documented molecular weight (327.29 g/mol), PSA (107.76 Ų), and LogP (2.67) of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate place it within a favorable fragment-like property space for kinase hinge-binding motifs [1]. The dual pyrazole architecture offers two distinct nitrogen H-bond acceptors and potential metal-coordination sites, a topological feature absent in mono-pyrazole analogs such as Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate . In kinase inhibitor campaigns—particularly those targeting ATP-binding pockets where multiple H-bond interactions are required—this compound provides a pre-organized bidentate recognition element that cannot be mimicked by simpler nitrobenzoates or single-pyrazole derivatives.

Agrochemical Intermediate Development

The intermediate LogP (2.67) and controlled aqueous solubility (0.043 g/L) of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate align with the physicochemical requirements of modern agrochemical leads, which must balance foliar uptake (favored by moderate lipophilicity) with sufficient water solubility for formulation [1]. Patent literature on related 5-pyrazolylbenzoic acid derivatives demonstrates the herbicidal utility of pyrazole-substituted benzoate scaffolds, with the nitro group providing a handle for further diversification [2]. In this context, the target compound serves as a strategic intermediate that introduces both the necessary lipophilicity and the synthetic flexibility to access diverse pyrazolylbenzoyl herbicides.

Ortho-Diamine Scaffold Generation

The selective reduction of the ortho-nitro group to an ortho-amino group—using hydrogen gas and Pd-C—transforms Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate into a unique 2-amino-4,5-di(pyrazol-1-yl)benzoate scaffold . This bis-pyrazole aniline contains two adjacent pyrazolyl rings flanking the amino group, an arrangement that facilitates the construction of nitrogen-rich fused heterocycles (e.g., benzimidazoles, quinoxalines, triazolobenzodiazepines) that are prevalent in CNS and anti-infective drug discovery programs. The mono-pyrazole analog yields only a single pyrazole-adjacent aniline, offering significantly less molecular complexity and fewer opportunities for polycyclic elaboration.

MOFs & Coordination Chemistry

With six potential nitrogen donor atoms (two from each pyrazole ring plus the nitro group after reduction) and a rigid benzoate backbone, Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate and its reduced amine derivative present a compact, multi-dentate ligand system for transition metal coordination . The measured density (1.43 g/cm³) and moderate solubility profile facilitate controlled crystallization and metal complex formation under mild conditions [1]. Compared to mono-pyrazole analogs or parent nitrobenzoates, the bis-pyrazole compound can engage two metal centers simultaneously or chelate a single metal ion with higher denticity—a distinct advantage for the rational design of MOFs, homogeneous catalysts, and luminescent sensors.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Library Expansion
Bis-pyrazole bidentate H-bond acceptor geometry
Hinge-binding assay profiling
Agrochemical Intermediate Development
Intermediate LogP and controlled solubility
Herbicidal lead formulation screening
Ortho-Diamine Scaffold Generation
Nitro-to-amine reduction to bis-pyrazole aniline
Polycyclic heterocycle synthesis validation
MOFs & Coordination Chemistry
Multi-dentate ligand with six potential nitrogen donors
Metal complex crystallization and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.